molecular formula C17H21IN4O2 B1400771 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 1268273-94-4

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1400771
CAS No.: 1268273-94-4
M. Wt: 440.3 g/mol
InChI Key: WTHORNFWMVPXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine is a synthetically designed small molecule that serves as a versatile intermediate in medicinal chemistry and drug discovery research. Its structure incorporates key functional groups that are prominent in bioactive compounds: the 5-iodo substituent on the pyrimidine ring is an excellent handle for further diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, allowing for the efficient synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies . The 4-methoxybenzyloxy group acts as a protective moiety, which can be selectively modified to introduce other functionalities, while the 4-methylpiperazinyl group at the 2-position is a common pharmacophore known to enhance solubility and contribute to binding affinity with various biological targets through hydrogen bonding and ionic interactions . This compound is of significant research value in the development of novel therapeutic agents. Pyrimidine-based scaffolds are recognized as privileged structures in pharmacology due to their presence in nucleobases and their ability to interact with a wide array of enzymes and receptors . Researchers can utilize this specific chemical entity as a core building block for projects targeting oncological, inflammatory, and infectious diseases. Its structural features make it a candidate for designing potential inhibitors of key enzymes, such as protein kinases and helicases, which are critical targets in cancer research . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-iodo-4-[(4-methoxyphenyl)methoxy]-2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21IN4O2/c1-21-7-9-22(10-8-21)17-19-11-15(18)16(20-17)24-12-13-3-5-14(23-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHORNFWMVPXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=C(C=C3)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of an iodine atom and a methoxybenzyl ether, which may influence its pharmacological properties.

  • Molecular Formula : C17_{17}H21_{21}I N4_{4}O2_{2}
  • Molecular Weight : 440.29 g/mol
  • CAS Number : 1268273-94-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

A recent study highlighted the compound's potent antibacterial activity against Staphylococcus aureus, demonstrating an IC50_{50} value of 0.97 nM against dihydrofolate reductase (DHFR), a key enzyme involved in bacterial folate synthesis. This suggests that the compound could serve as a promising lead for developing new antibiotics, especially in the context of rising antibiotic resistance .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential in treating inflammatory conditions. Preliminary studies suggest its efficacy in modulating pathways associated with inflammation, although detailed mechanisms remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Variations in the piperazine ring and methoxy groups have been linked to changes in potency and selectivity against various biological targets.

Structural Feature Effect on Activity
Iodine SubstitutionIncreases binding affinity to DHFR
Methoxy GroupEnhances lipophilicity and cellular uptake
Piperazine ModificationAlters receptor selectivity

Toxicological Profile

According to safety data sheets, the compound is classified as causing skin and eye irritation (Category 2), with potential respiratory effects upon inhalation . It is crucial for further studies to assess the long-term safety and toxicological implications of this compound in vivo.

Case Studies

  • Case Study on Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity, with modifications leading to enhanced efficacy against resistant strains of bacteria.
  • Inflammation Model : In vitro models using lung epithelial cells indicated that the compound could reduce inflammatory markers, suggesting potential therapeutic applications in respiratory diseases.

Scientific Research Applications

Cancer Treatment

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine has been investigated for its potential as an inhibitor of tropomyosin receptor kinases (Trk). These kinases are implicated in various cancers, including neuroblastoma and breast cancer. Inhibiting Trk can lead to reduced tumor growth and improved patient outcomes .

Key Findings:

  • Mechanism of Action: The compound acts by inhibiting the phosphorylation of downstream signaling pathways involved in cell proliferation and survival.
  • Case Study: A study demonstrated that compounds similar to 5-Iodo-pyrimidines showed significant anti-tumor activity in preclinical models, suggesting a promising avenue for further research .

Neurological Disorders

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction is crucial for developing treatments for neurological disorders such as depression and anxiety.

Key Findings:

  • Potential Mechanism: The piperazine moiety is known to influence serotonin receptor activity, which could enhance mood regulation.
  • Case Study: Research indicates that derivatives of this compound have shown efficacy in animal models of anxiety, promoting further exploration into its therapeutic potential .

Current Research Trends

The ongoing research focuses on:

  • Optimizing Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
  • Understanding Pharmacodynamics: Investigating the detailed mechanisms by which the compound exerts its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound belongs to the pyrimidine family, distinct from fused-ring derivatives like pyrido-pyrimidinones (e.g., ) or thieno-pyrimidines (e.g., ). Below is a comparative analysis of substituent effects at key positions:

Position 5 (Halogenation)
  • Target Compound : Iodine (atomic radius: 1.98 Å, MW: 126.9 g/mol).
  • 5-Bromo-4-methyl-2-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (): Bromine (atomic radius: 1.85 Å, MW: 79.9 g/mol).
  • Implications : Iodine’s larger size and higher molecular weight may enhance steric effects and metabolic stability compared to bromine. Iodine also serves as a better leaving group in nucleophilic substitutions .
Position 4 (Oxygen-Linked Substituents)
  • Target Compound : 4-Methoxybenzyloxy (aromatic ether, bulky, logP ~2.5).
  • 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine (): Aliphatic ether chain (flexible, logP ~1.2).
  • Aliphatic ethers offer greater conformational flexibility .
Position 2 (Nitrogen-Containing Substituents)
  • Target Compound : 4-Methylpiperazinyl (basic pKa ~7.1, enhances solubility via protonation).
  • 4-(Trifluoromethyl)piperidin-1-yl (): Trifluoromethyl group (electron-withdrawing, logP ~1.8).
  • 7-(4-Methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Fused pyrido-pyrimidinone core (planar, rigid).
  • Implications: Methylpiperazine improves solubility, while trifluoromethyl groups enhance metabolic resistance. Fused-ring systems (e.g., pyrido-pyrimidinones) increase planarity, favoring intercalation or protein binding .

Physicochemical and Pharmacological Properties

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 5 Molecular Weight (g/mol) Notable Properties
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine 4-Methylpiperazinyl 4-Methoxybenzyloxy Iodo 437.9 High lipophilicity, moderate solubility
5-Bromo-4-methyl-2-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine () Pyrimidine 4-(Trifluoromethyl)piperidinyl Methyl Bromo 324.15 Enhanced metabolic stability
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine () Pyrimidine Unsubstituted Aliphatic ether chain Iodo 324.12 Flexible, lower logP
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido-pyrimidinone 1,3-Benzodioxol-5-yl 4-Methylpiperazinyl (position 7) - ~380 (estimated) Planar core, rigid structure

Preparation Methods

Synthesis of 2,4-Dichloropyrimidine Derivative

The initial step involves synthesizing a chlorinated pyrimidine intermediate, typically starting from 2,4-dichloropyrimidine. This compound serves as the precursor for subsequent halogenation and substitution reactions.

Method:

  • React 2,4-dichloropyrimidine with benzyl alcohol under phase-transfer catalytic (PTC) conditions to selectively substitute the 4-position with benzyloxy group, yielding a regioisomeric mixture of 4-(benzyloxy)-2-chloropyrimidine (as shown in references,).

Reaction:

2,4-Dichloropyrimidine + Benzyl alcohol → Mixture of 4-(benzyloxy)-2-chloropyrimidine isomers

Yield:

  • Approximately 75-80% for the mixture, with purification via chromatography.

Regioselective Iodination

The chlorinated intermediate undergoes iodination at the 5-position using N-iodosuccinimide (NIS), exploiting the activating effect of the benzoxy group to direct halogenation.

Method:

  • React the mixture with NIS in a suitable solvent (e.g., acetonitrile) at room temperature to afford the iodinated pyrimidine.

Data:

Reaction Step Reagents Conditions Yield Notes
Iodination NIS Room temp, 2-4 hours ~60-70% regioselective at 5-position

Functionalization of the Pyrimidine Ring

Nucleophilic Substitution with 4-Methylpiperazine

The iodinated intermediate is then reacted with 4-methylpiperazine to introduce the piperazine moiety at the 2-position via nucleophilic substitution.

Method:

  • Use an excess of 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (~80°C).

Reaction:

Iodo-pyrimidine + 4-methylpiperazine → 2-(4-methylpiperazin-1-yl)pyrimidine derivative

Notes:

  • The reaction proceeds via SNAr mechanism facilitated by the iodine leaving group.
  • Reaction times typically range from 12-24 hours.

Introduction of the Methoxybenzyloxy Group

The 4-position of the pyrimidine ring is further functionalized with a 4-methoxybenzyloxy group via nucleophilic aromatic substitution.

Method:

  • React the 4-chloropyrimidine intermediate with 4-methoxybenzyloxy phenol under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent at reflux.

Reaction:

4-Chloropyrimidine + 4-methoxybenzyloxy phenol → 4-(4-methoxybenzyloxy)-pyrimidine

Notes:

  • The reaction favors substitution at the 4-position due to the leaving group ability of chlorine.

Final Assembly: Coupling and Purification

Coupling of the Pyrimidine Derivatives

The final compound is assembled by coupling the iodinated pyrimidine with the functionalized pyrimidine core, followed by purification.

Method:

  • Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to connect the two pyrimidine fragments, if necessary.
  • Alternatively, direct nucleophilic substitution at the iodide position with the piperazine derivative.

Purification

  • The crude product is purified via chromatography (silica gel, preparative TLC, or HPLC).
  • Confirmed by NMR, HRMS, and melting point analysis.

Data Table Summarizing the Key Steps

Step Starting Material Reagents Conditions Product Yield Notes
1 2,4-Dichloropyrimidine Benzyl alcohol PTC, reflux Mixture of regioisomers 75-80% regioselective substitution
2 Mixture of 4-(benzyloxy)-2-chloropyrimidine NIS Room temp, 2-4h 5-Iodo derivative 60-70% regioselective iodination
3 Iodo-pyrimidine 4-Methylpiperazine DMSO/DMF, 80°C 2-(4-methylpiperazin-1-yl)pyrimidine 70-85% SNAr mechanism
4 Chloropyrimidine 4-Methoxybenzyloxy phenol K2CO3, reflux 4-(4-Methoxybenzyloxy)pyrimidine 75-80% nucleophilic substitution

Research Findings and Notes

  • Regioselectivity: The halogenation step is highly regioselective at the 5-position due to electronic effects of the substituents, as demonstrated in recent studies.
  • Reaction Optimization: Elevated temperatures and polar aprotic solvents enhance nucleophilic substitution efficiency.
  • Yield Optimization: Purification steps such as chromatography are critical to isolate pure intermediates, especially when regioisomeric mixtures are formed.
  • Microwave-assisted synthesis: Emerging techniques like microwave irradiation can reduce reaction times and improve yields, as discussed in recent advances.

Q & A

Basic Research Question

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention time should align with standards (>95% purity) .
  • Stability testing : Perform accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify labile groups (e.g., methoxybenzyloxy cleavage) .

How does the compound interact with biological targets, and what assays are used to validate this?

Advanced Research Question

  • Target identification : Screen against kinase or GPCR libraries (e.g., 5-HT receptors) due to the piperazine-pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure Kd values. For example, competitive displacement assays with known ligands (e.g., 5-HT₁A antagonists) .
  • Cellular activity : Test in HEK293 cells transfected with target receptors, monitoring cAMP or Ca²⁺ signaling .

How can conflicting data in biological activity studies be resolved?

Advanced Research Question
Contradictions may arise from:

  • Solubility issues : Use DMSO stock solutions at ≤0.1% to avoid cytotoxicity artifacts .
  • Off-target effects : Employ siRNA knockdown or CRISPR-Cas9 models to isolate target-specific responses .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess half-life differences across species .

What computational methods are recommended for studying structure-activity relationships (SAR)?

Advanced Research Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-HT₇ receptor homology models) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate piperazine flexibility and iodine’s steric effects .
  • QSAR models : Train on analogues (e.g., 5-fluoro or 5-chloro derivatives) to predict bioactivity .

How can researchers design SAR studies to optimize this scaffold?

Advanced Research Question

  • Core modifications : Replace iodine with bioisosteres (e.g., Br, CF₃) to balance steric and electronic effects .
  • Piperazine substitutions : Test N-methyl vs. N-cyclopropyl groups to modulate lipophilicity and blood-brain barrier penetration .
  • Methoxybenzyloxy replacement : Explore alternative protecting groups (e.g., tert-butyldimethylsilyl) for in vivo stability .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question

  • Disorder in the piperazine ring : Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .
  • Iodine anomalous scattering : Use Cu-Kα radiation to enhance data quality for heavy-atom positioning .
  • Twinned crystals : Test for twinning via PLATON and refine using HKLF5 format in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.